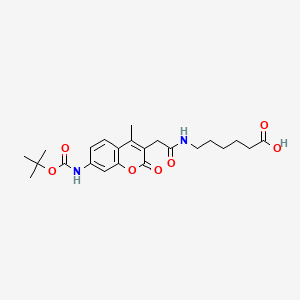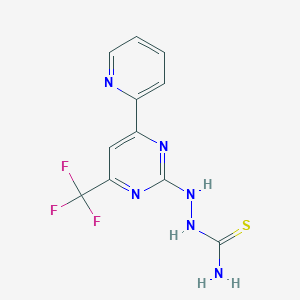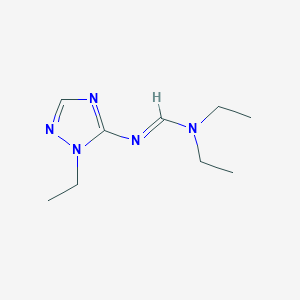
N,N-Diethyl-N'-(1-ethyl-1H-1,2,4-triazol-5-yl)formimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide typically involves the reaction of diethylamine with a suitable triazole derivative. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
N-Alkylation: The triazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 1-position.
Imidoformamide Formation: The final step involves the reaction of the N-ethyltriazole with diethylamine and a formylating agent, such as formic acid or formamide, under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the imidoformamide group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced imidoformamide derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
科学的研究の応用
N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent due to the triazole ring’s known bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, for various industrial applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide involves its interaction with biological targets, such as enzymes. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the imidoformamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex.
類似化合物との比較
- N,N-Dimethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide
- N,N-Diethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)imidoformamide
- N,N-Diethyl-N’-(1-ethyl-1H-1,2,3-triazol-5-yl)imidoformamide
Comparison:
- N,N-Dimethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide: This compound has similar properties but with dimethyl groups instead of diethyl groups, which may affect its solubility and reactivity.
- N,N-Diethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)imidoformamide: The presence of a methyl group instead of an ethyl group at the triazole ring can influence the compound’s steric and electronic properties.
- N,N-Diethyl-N’-(1-ethyl-1H-1,2,3-triazol-5-yl)imidoformamide: The change in the triazole ring structure (1,2,3-triazole vs. 1,2,4-triazole) can significantly impact the compound’s chemical behavior and biological activity.
特性
分子式 |
C9H17N5 |
|---|---|
分子量 |
195.27 g/mol |
IUPAC名 |
N,N-diethyl-N'-(2-ethyl-1,2,4-triazol-3-yl)methanimidamide |
InChI |
InChI=1S/C9H17N5/c1-4-13(5-2)8-11-9-10-7-12-14(9)6-3/h7-8H,4-6H2,1-3H3/b11-8+ |
InChIキー |
DZEKDECDADCJEJ-DHZHZOJOSA-N |
異性体SMILES |
CCN1C(=NC=N1)/N=C/N(CC)CC |
正規SMILES |
CCN1C(=NC=N1)N=CN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)
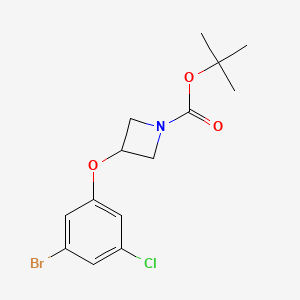
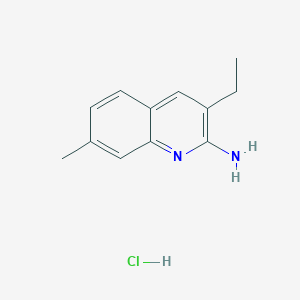
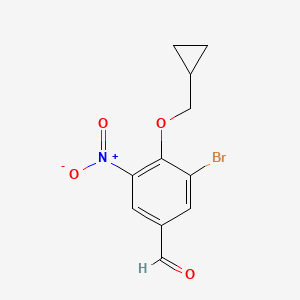
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)
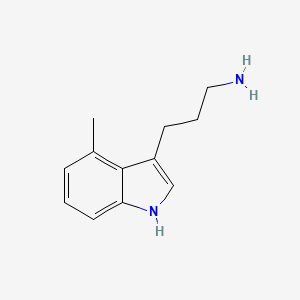
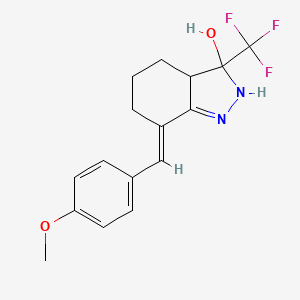

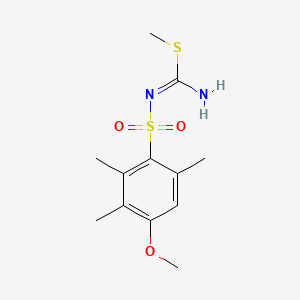
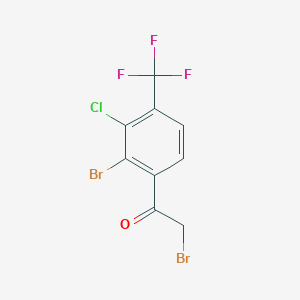
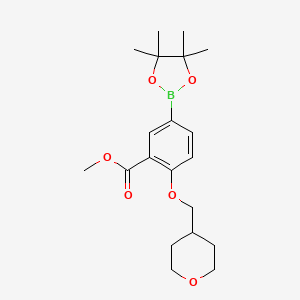
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)
